molecular formula C30H32O15 B12426295 [(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

[(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

Cat. No.: B12426295
M. Wt: 632.6 g/mol
InChI Key: KLFIUQCKSSAFFU-MVUNVSSSSA-N
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Description

The compound [(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate is a complex organic molecule with a unique structure. It contains multiple chiral centers, hydroxyl groups, and aromatic rings, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and esterification reactions. The reaction conditions typically involve the use of protecting groups such as benzoyl and acetyl groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process would include the optimization of reaction conditions such as temperature, solvent, and catalyst to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation Products: Aldehydes, ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, and sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis due to its multiple functional groups and chiral centers. It serves as a precursor for the synthesis of more complex molecules.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

The compound has potential therapeutic applications due to its bioactive properties. It is investigated for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique structure makes it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. Its hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, affecting the binding affinity of the compound to its targets. The compound’s chiral centers allow for stereospecific interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate analogs with different protecting groups.
  • Compounds with similar glycosidic bonds and ester linkages.

Uniqueness

The uniqueness of this compound lies in its complex structure, which includes multiple chiral centers, hydroxyl groups, and aromatic rings. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

Properties

Molecular Formula

C30H32O15

Molecular Weight

632.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C30H32O15/c1-27-11-29(39)18-9-30(27,28(18,26(44-27)45-29)12-41-23(37)13-5-3-2-4-6-13)43-25-22(36)21(35)20(34)17(42-25)10-40-24(38)14-7-15(31)19(33)16(32)8-14/h2-8,17-18,20-22,25-26,31-36,39H,9-12H2,1H3/t17-,18-,20-,21+,22-,25+,26-,27+,28?,29-,30+/m1/s1

InChI Key

KLFIUQCKSSAFFU-MVUNVSSSSA-N

Isomeric SMILES

C[C@]12C[C@@]3([C@@H]4C[C@]1(C4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O

Origin of Product

United States

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